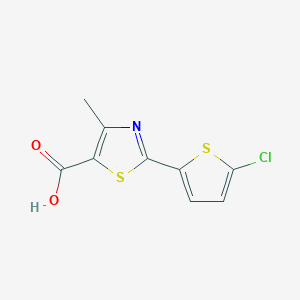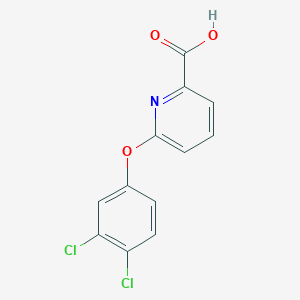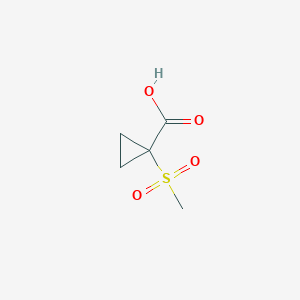
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom . For example, the InChI code for (5-chloro-2-thienyl)acetic acid, a similar compound, is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .
Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds can vary widely depending on the specific compound and conditions. For example, 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban, can undergo hydrolysis and esterification reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .
Applications De Recherche Scientifique
-
5-Chlorothiophene-2-boronic acid : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of complex molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also vary based on the specific reactions involved.
-
2-(5-chlorothiophen-2-yl)acetic acid : This compound is also used in various scientific fields. It is typically used in organic synthesis. The methods of application or experimental procedures would depend on the specific synthesis being carried out. The results or outcomes obtained would also vary based on the specific reactions involved.
-
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid : This compound is used extensively in scientific research, with applications ranging from pharmaceutical studies to material science investigations. The specific methods of application or experimental procedures would depend on the particular study being carried out. The results or outcomes obtained would also vary based on the specific studies involved.
-
2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid : This compound is used in various scientific fields. The specific methods of application or experimental procedures would depend on the particular study being carried out. The results or outcomes obtained would also vary based on the specific studies involved.
-
[2-(5-Chlorothiophen-2-yl)-5-Methylthiazol-4-yl]-acetic acid : This compound is used in various scientific fields. The specific methods of application or experimental procedures would depend on the particular study being carried out. The results or outcomes obtained would also vary based on the specific studies involved.
-
2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid : This compound is used in various scientific fields. The specific methods of application or experimental procedures would depend on the particular study being carried out. The results or outcomes obtained would also vary based on the specific studies involved.
-
5-Chlorothiophene-2-boronic acid : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of complex molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also vary based on the specific reactions involved.
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMVDFXUDAXHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)



![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)


